Pro-Arg

描述

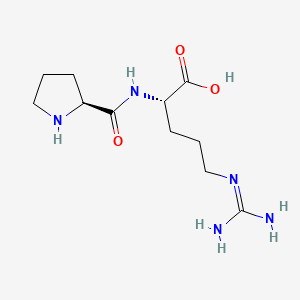

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNSRTLZAJHSIK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178887 | |

| Record name | Prolylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-74-8 | |

| Record name | L-Prolyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivative Chemistry of Prolylarginine and Prolylarginine Containing Peptides

Chemical Synthesis Methodologies

The chemical synthesis of peptides containing the prolylarginine sequence can be achieved through several established methods, each with its own advantages and limitations.

Solid-Phase Peptide Synthesis (SPPS) for Prolylarginine Sequences

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids on an insoluble polymer support. bachem.comvapourtec.com This technique is widely used for preparing prolylarginine-containing peptides. ontosight.airesearchgate.net The process involves anchoring the C-terminal amino acid to a resin and sequentially adding protected amino acids. bachem.com Each cycle of amino acid addition consists of deprotection of the Nα-amino group, washing, coupling of the next protected amino acid, and further washing. bachem.com The insoluble nature of the support simplifies the removal of excess reagents and byproducts through simple filtration. bachem.com

However, the incorporation of proline and arginine residues can present specific challenges. Proline's unique secondary amine structure can sometimes lead to incomplete coupling reactions. biotage.com Arginine's bulky and highly basic guanidinium (B1211019) side chain also requires robust protecting groups and can be challenging to couple efficiently, particularly when adjacent to another sterically hindered residue. biotage.com To overcome these issues, strategies such as "double coupling," where the coupling reaction is performed twice for the amino acid following a proline or for arginine residues, are often employed to drive the reaction to completion and minimize deletion sequences. biotage.com

Table 1: Key Considerations in SPPS of Prolylarginine Sequences

| Challenge | Mitigation Strategy | Reference |

|---|---|---|

| Incomplete coupling after proline | Double coupling of the subsequent amino acid | biotage.com |

| Difficult coupling of arginine | Double coupling, use of specialized coupling reagents | biotage.com |

Solution-Phase Peptide Coupling Techniques

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves the stepwise coupling of amino acids in a homogenous solution. bachem.com While often more time-consuming and requiring purification of intermediates after each step, LPPS can be advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support due to issues like aggregation. bachem.commdpi.com For shorter peptides, such as the dipeptide prolylarginine itself, solution-phase methods can be quite efficient. nih.gov

Recent advancements in solution-phase synthesis include the Group-Assisted Purification (GAP) chemistry, which simplifies purification by avoiding traditional chromatography. nih.govrsc.org This method utilizes a protecting group that facilitates the precipitation and washing of the desired peptide, with the protecting group being recoverable for reuse. nih.gov Another approach involves the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient peptide bond formation with water-soluble byproducts, simplifying the workup. mdpi.com

Synthesis of Prolylarginine-Based Chromogenic Substrates

Prolylarginine sequences are frequently found in the recognition sites of various proteases, making them valuable components of chromogenic substrates used in enzyme activity assays. ontosight.aicryopep.com These substrates typically consist of the peptide sequence linked to a chromogenic or fluorogenic leaving group. cryopep.com Upon enzymatic cleavage of the peptide bond (usually at the C-terminus of arginine), the leaving group is released, resulting in a measurable color or fluorescence change. ontosight.aicryopep.com

Common chromogenic groups include p-nitroaniline (pNA), which absorbs light at 405 nm upon release. cryopep.com Fluorogenic substrates often utilize molecules like rhodamine 110 or coumarin (B35378) derivatives. ontosight.aiibch.ru The synthesis of these substrates can be achieved using either solid-phase or solution-phase methods to build the peptide backbone, followed by the coupling of the chromogenic or fluorogenic moiety to the C-terminal arginine. ontosight.ainih.gov For instance, H-D-Ile-L-Pro-L-Arg-p-nitroanilide is a chromogenic substrate synthesized for tissue plasminogen activator assays. nih.gov A key strategy in synthesizing these molecules is to couple the completed peptide to the chromogenic group as a final step, which has been shown to improve yields. nih.gov

Table 2: Examples of Prolylarginine-Based Chromogenic and Fluorogenic Substrates

| Substrate | Leaving Group | Target Enzyme Class | Reference |

|---|---|---|---|

| H-D-Ile-L-Pro-L-Arg-pNA | p-Nitroaniline (pNA) | Serine Proteases (e.g., tissue plasminogen activator) | nih.gov |

| CBZ-Gly-Pro-Arg-AEC | 9-Ethylcarbazole (B1664220) | Serine Proteases (e.g., thrombin) | ontosight.ai |

| (Sar-Pro-Arg)₂-Rhodamine 110 | Rhodamine 110 | Proteases | ontosight.ai |

Strategies for Incorporating Prolylarginine into Oligo- and Polypeptide Chains

To create larger, more complex molecules, small chromogenic substrates can be linked to polymers like polyethylene (B3416737) glycol (PEG). nih.gov This creates "macrosubstrates" with hydrodynamic sizes similar to small proteins, which can be useful for studying sterically hindered proteases. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches for Prolylarginine and Analogs

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing peptides and their analogs. nih.gov These biocatalytic approaches typically operate under mild conditions and avoid the need for extensive protecting group chemistry. nih.gov

While the direct enzymatic synthesis of prolylarginine itself is not extensively detailed in the provided context, the principles of enzymatic peptide synthesis are well-established. mdpi.com This often involves the use of proteases in reverse, where the equilibrium is shifted towards synthesis rather than hydrolysis, or the use of specialized ligases. The production of peptide analogs can be achieved through biocatalytic cascades, where multiple enzymes are used in a one-pot reaction to build complex molecules from simple precursors. tugraz.at For example, biocatalysis has been successfully employed in the large-scale manufacture of amine-containing pharmaceuticals by using enzymes like transaminases. nih.gov The directed evolution of enzymes can further expand their substrate scope, enabling the synthesis of a diverse range of analogs. whiterose.ac.uk

Design and Synthesis of Prolylarginine Derivatives and Peptidomimetics for Research Probes

To study the biological roles of prolylarginine-containing peptides and their interactions with target proteins, researchers design and synthesize various derivatives and peptidomimetics to serve as research probes. ibch.rujocpr.com

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability against enzymatic degradation. uminho.pt For the prolylarginine sequence, this could involve replacing the standard peptide bond or modifying the amino acid side chains. For instance, the sulfamoylation of an L-ornithine side chain can create a non-natural isostere of arginine that can be coupled to proline to mimic the Pro-Arg dipeptide. nih.gov

Fluorescent probes are another important class of derivatives. mdpi.com These are created by attaching a fluorescent molecule to the peptide sequence. ontosight.aimdpi.com These probes can be used for various applications, including fluorescence microscopy to visualize cellular processes or in fluorescence resonance energy transfer (FRET) assays to study enzyme activity. ontosight.aiibch.ru The design of these probes often involves linking a fluorophore to the peptide in such a way that its fluorescence is quenched until the peptide is cleaved by a target enzyme. ibch.ru

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Prolylarginine |

| p-Nitroaniline |

| Rhodamine 110 |

| 9-Ethylcarbazole |

| Polyethylene glycol |

| H-D-Ile-L-Pro-L-Arg-p-nitroanilide |

| CBZ-Gly-Pro-Arg-AEC |

| (Sar-Pro-Arg)₂-Rhodamine 110 |

| H-D-Lys(Cbo)-Pro-Arg-pNA |

| L-Ornithine |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Boc (tert-butyloxycarbonyl) |

| Fmoc (9-fluorenylmethyloxycarbonyl) |

| tBu (tert-butyl) |

| T3P® (cyclic propylphosphonic anhydride) |

| Coumarin |

| Sarcosine |

| Glycine |

| Isoleucine |

Calpain Inhibitors Containing Prolylarginine Motifs

The prolylarginine motif is a key feature in the design of inhibitors targeting calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injuries. ontosight.ai Consequently, inhibitors containing this dipeptide sequence are valuable tools for studying calpain function and as potential therapeutic leads.

One notable example is Phenylalanyl-prolyl-arginine nitrile. This small molecule acts as an inhibitor of the calpain family of proteases. ontosight.ai By targeting calpains, it serves as a tool for investigating their roles in cellular processes like apoptosis and cell motility. Research has shown its potential to protect cells from damage caused by excessive calpain activation, with studies demonstrating reduced tissue damage in models of stroke and spinal cord injury. ontosight.ai The nitrile warhead interacts with the active site cysteine of the enzyme, while the Phenylalanyl-prolyl-arginine sequence ensures specific recognition by the enzyme's binding pocket.

Table 1: Example of a Prolylarginine-Containing Calpain Inhibitor

| Compound Name | Target Enzyme | Role/Application |

|---|

Thrombin Inhibitors Incorporating Prolylarginine and Its Mimetics

The sequence D-Phenylalanyl-Prolyl-Arginine (D-Phe-Pro-Arg) is a prototypical recognition motif for the active site of thrombin, a critical serine protease in the blood coagulation cascade. nih.govgoogle.com This has led to the development of numerous potent and selective thrombin inhibitors based on this tripeptide sequence. These inhibitors typically feature a reactive group, or "warhead," attached to the C-terminal arginine, which interacts covalently or non-covalently with the catalytic serine residue of thrombin.

Examples include peptidyl arginals like D-Phe-Pro-Arg-H and its more stable analogs, D-alpha-Hydroxyacyl-prolyl-arginals, which have demonstrated high anticoagulant activity. nih.gov Modifications to this core structure are a key strategy in synthetic chemistry to improve properties such as oral bioavailability and selectivity against other related proteases like trypsin. nih.gov For instance, replacing the P2 proline with cyclopentene- or cyclohexenedicarboxylic acid derivatives has been used to create mimetics that mimic the tripeptide structure. nih.gov Similarly, substituting the P1 arginine with more rigid structures like 4-aminomethylbenzamidine has led to compounds with significantly improved binding affinity. nih.gov Other inhibitors, such as hirudin and its synthetic analog hirulog, also incorporate the D-Phe-Pro-Arg sequence linked to other peptide fragments to achieve high-potency inhibition by binding to both the active site and a secondary binding site (exosite) on thrombin. google.comahajournals.org

Table 2: Selected Thrombin Inhibitors Based on the Prolylarginine Motif

| Inhibitor Class/Example | Structural Feature/Modification | Mechanism of Action |

|---|---|---|

| D-Phe-Pro-Arg-H (Peptidyl Arginal) | Prototype active site-directed inhibitor. nih.gov | Binds to the active site of thrombin. nih.gov |

| D-alpha-Hydroxyacyl-prolyl-arginals | Stable analogs of D-Phe-Pro-Arg-H. nih.gov | Active site-directed inhibition with improved stability. nih.gov |

| PPACK (D-phenylalanyl-prolyl-arginine chloromethyl ketone) | Chloromethyl ketone warhead. ahajournals.orgresearchgate.net | Irreversibly blocks the catalytic site of thrombin. ahajournals.org |

| Hirulog | Chimeric molecule with D-Phe-Pro-Arg linked to a hirudin-like sequence. google.com | Binds to both the active site and an exosite of thrombin. google.com |

Fluorescent Probes and Conjugates for Biochemical Assays (e.g., Rhodamine 110 derivatives)

Prolylarginine-containing sequences are widely used in the synthesis of fluorogenic substrates for assaying protease activity. ontosight.ai These probes are particularly useful for detecting enzymes like thrombin in biochemical assays, cell extracts, and even within living cells. fishersci.at A common strategy involves conjugating a peptide sequence recognized by the target protease to a fluorophore, such as Rhodamine 110 (R110), in a way that quenches its fluorescence. ontosight.aifishersci.at

Rhodamine 110 is a dye with spectral properties similar to fluorescein, but its fluorescence is stable over a wider pH range (pH 3-9). fishersci.at In its free form, it is highly fluorescent. fishersci.at To create a protease sensor, two peptide chains containing a prolylarginine motif are covalently linked to the amino groups of R110, forming a nonfluorescent bisamide derivative. ontosight.aifishersci.at When the target protease cleaves the peptide bonds—for example, the Gly-Pro-Arg sequence for thrombin—it first produces a fluorescent monoamide intermediate and then releases the free, highly fluorescent R110. fishersci.at This results in a significant increase in fluorescence intensity (Ex/Em: ~498/521 nm), which can be measured to quantify enzyme activity. fishersci.at

Table 3: Examples of Prolylarginine-Containing Rhodamine 110 Probes

| Compound Name | Peptide Sequence | Target Enzyme Example | Principle of Detection |

|---|---|---|---|

| Rhodamine 110, bis-(p-Tosyl-L-Glycyl-L-Prolyl-L-Arginine Amide) | (Tos-Gly-Pro-Arg)₂-R110 fishersci.atcpcscientific.com | Thrombin fishersci.at | Enzymatic cleavage of the amide bond releases fluorescent R110. fishersci.at |

| (Sar-Pro-Arg)₂-Rhodamine 110 | (Sarcosyl-Prolyl-Arginine)₂-Rhodamine 110 ontosight.ai | Proteases recognizing the Sar-Pro-Arg sequence. ontosight.ai | Cleavage of the peptide substrate liberates the fluorophore. ontosight.ai |

Table of Mentioned Compounds

| Compound Name |

|---|

| (Sar-Pro-Arg)₂-Rhodamine 110 |

| 4-aminomethylbenzamidine |

| D-alpha-Hydroxyacyl-prolyl-arginals |

| D-Phe-Pro-Arg-H |

| Hirudin |

| Hirulog |

| Phenylalanyl-prolyl-arginine chloromethyl ketone (PPACK) |

| Phenylalanyl-prolyl-arginine nitrile |

| Prolylarginine |

| Rhodamine 110 |

| Rhodamine 110, bis-(CBZ-L-isoleucyl-L-prolyl-arginine amide) |

Structural and Conformational Analysis in Prolylarginine Research

Recognition of Pro-Arg Sequence Motifs by Protein Domains (e.g., WW domains)

The proline-arginine (this compound) dipeptide sequence serves as a crucial recognition motif for a variety of protein domains, facilitating essential protein-protein interactions. Among the most studied of these are the WW domains, which are compact protein modules of approximately 35–40 amino acids that are known to bind proline-rich sequences.

Named for two conserved tryptophan (W) residues, WW domains fold into a characteristic triple-stranded antiparallel beta-sheet. This structure creates a binding surface that can recognize and interact with specific peptide ligands. While classically known for binding to PPxY motifs (where P is proline, x is any amino acid, and Y is tyrosine), many WW domains exhibit broader specificity and can recognize other proline-containing sequences, including the this compound motif.

The interaction is highly specific. The proline residue of the ligand fits into a hydrophobic pocket on the WW domain's surface. The subsequent arginine residue, with its positively charged side chain, can then form additional electrostatic interactions and hydrogen bonds with the domain. mdpi.com This dual interaction significantly enhances the binding affinity and specificity, which is critical for the proper functioning of numerous cellular signaling pathways.

A notable example of this compound motif recognition is found in proline-rich antimicrobial peptides (PrAMPs). mdpi.comnih.gov In many of these peptides, motifs such as this compound-Pro (PRP) are essential for their biological activity. nih.govnih.gov For instance, in the insect PrAMPs drosocin (B118338) and apidaecin, the PRP motifs are critical for their antimicrobial function. nih.govfrontiersin.org These motifs are recognized by bacterial proteins, such as the DnaK chaperone, leading to the inhibition of bacterial protein synthesis and eventual cell death. frontiersin.org The specific recognition of the this compound sequence within these peptides underscores the importance of this motif in mediating targeted biological effects.

Structural Determinants of Biological Activity for Prolylarginine-Containing Peptides

Proline's rigid ring structure introduces significant conformational constraints on the peptide backbone, limiting its flexibility. nih.govontosight.ai This rigidity can induce specific turns or kinks in the peptide chain, pre-organizing it into a conformation that is favorable for receptor binding. nih.govmdpi.com Arginine's long, flexible, and positively charged guanidinium (B1211019) side chain is crucial for electrostatic interactions and hydrogen bonding with negatively charged molecules, such as phospholipids (B1166683) in cell membranes or acidic residues in protein receptors. mdpi.comnih.gov

The interplay between proline's rigidity and arginine's interactive capacity dictates the peptide's function. In antimicrobial peptides, for example, the presence of this compound motifs contributes to their ability to interact with and in some cases permeate bacterial membranes without causing lysis. mdpi.comresearchgate.net The specific arrangement of positive charges and hydrophobic regions, known as amphipathicity, is often a key determinant of antimicrobial and anticancer activity. nih.govmdpi.com

In the context of collagen, the Gly-Pro-Arg triplet has been shown to be as stabilizing to the triple-helix structure as the more common Gly-Pro-Hyp (hydroxyproline) triplet. nih.gov This stabilization is highly specific to arginine in the Y-position of the Gly-X-Y triplet. nih.gov However, while a single Gly-Pro-Arg unit can enhance local stability, multiple contiguous triplets can be destabilizing due to charge repulsion from the arginine residues. nih.gov This highlights how the context and frequency of the this compound sequence are critical structural determinants of its effect on peptide stability and function.

Research on the tumor-homing peptide CREKA (Cys-Arg-Glu-Lys-Ala) has shown that the arginine residue adopts a specific conformation corresponding to the α-helical region of the Ramachandran map, which is crucial for its bioactivity. nih.gov This conformation is part of a β-turn motif, demonstrating how the structural preference of a single residue within a sequence containing proline-like constraints can define the peptide's functional shape. nih.gov

| Peptide/Protein Class | Key Structural Feature Involving this compound | Resulting Biological Activity | Reference |

|---|---|---|---|

| Antimicrobial Peptides (e.g., PrAMPs) | This compound-Pro (PRP) motifs, cationic and amphipathic structures | Interaction with bacterial membranes/intracellular targets, non-lytic bacterial killing | mdpi.comnih.govfrontiersin.org |

| Collagen | Gly-Pro-Arg triplet in the Y-position | Local stabilization of the triple-helix structure | nih.gov |

| Tumor-Homing Peptides (e.g., CREKA) | Specific arginine conformation (αL) within a turn motif | Efficient binding to tumor-associated targets | nih.gov |

| C9ORF72 Dipeptide Repeat Proteins (poly-PR) | Repetitive this compound sequences | Mediates toxic interactions with nucleic acids and other proteins, implicated in ALS/FTD | nih.gov |

Conformational Studies of Prolylarginine and Its Role in Peptide Structure

Conformational studies of the prolylarginine dipeptide and its flanking sequences are essential for understanding how this small unit influences the larger structure of peptides. The inherent conformational preferences of the this compound linkage dictate the local and, by extension, the global folding of the peptide chain.

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier between these two states is lower than for other amino acids, making cis-trans isomerization a relevant factor in the conformational dynamics of proline-containing peptides. nih.gov This isomerization can act as a molecular switch, altering the peptide's shape and its biological activity.

Computational and experimental studies have explored the conformational landscape of this compound containing fragments. For example, semi-empirical calculations on the neurotensin (B549771) fragment this compound-Arg-Pro indicated that the presence of proline residues prevents the formation of standard folded structures like alpha-helices or beta-turns. nih.govcapes.gov.br Instead, the peptide adopts more or less stretched structures, with conformations involving gamma-turns being common. nih.govcapes.gov.br This tendency to promote extended or turn-like structures is a hallmark of proline's influence. nih.gov

In a study designing a novel amino acid, (βPro)Arg, which combines a proline skeleton with an arginine side chain, computational analysis revealed a preference for an αL conformation. nih.gov This preference is driven by hydrogen bonding between the arginine's guanidinium group and the peptide backbone. nih.gov This demonstrates the capacity of the arginine side chain to interact with and stabilize specific backbone conformations that are already constrained by the proline ring.

Enzymatic Interactions and Peptidase Substrate/inhibitor Research

Substrate Specificity and Hydrolysis by Serine Proteases

The chemical compound prolylarginine is a dipeptide that plays a significant role in the study of serine proteases, a class of enzymes crucial in various physiological processes. Its derivatives are instrumental in characterizing the activity of these enzymes.

Plasmin and Tissue Plasminogen Activator Substrate Recognition

Synthetic chromogenic substrates containing the prolylarginine sequence are utilized to investigate the activity of plasmin and tissue plasminogen activator (tPA). For instance, N-P-Tosyl-Gly-Pro-Arg p-nitroanilide is a substrate for plasmin, which upon cleavage releases p-nitroaniline, a colored compound that can be measured to quantify enzyme activity. Similarly, fluorogenic substrates like D-Ile-Pro-Arg-AMC are employed to measure the activity of tPA, a key enzyme in fibrinolysis. echelon-inc.com The hydrolysis of these substrates by plasmin and tPA provides insights into their enzymatic function and specificity.

Research has shown that both tPA and urokinase-type plasminogen activator (u-PA) can hydrolyze substrates with the sequence H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide (S-2288). nih.gov However, tPA generally exhibits a stronger preference for arginyl bonds over lysyl bonds compared to u-PA, indicating a higher specificity for its substrates. nih.gov Interestingly, the catalytic activity of t-PA and its affinity for its natural substrate, plasminogen, are relatively resistant to oxidative damage, whereas its ability to bind fibrin (B1330869) can be significantly impaired. nih.gov This suggests that under conditions of oxidative stress, the efficiency of tPA-mediated thrombolysis might be compromised.

Thrombin Substrate and Inhibitor Interactions

Prolylarginine-containing peptides are widely recognized as substrates and inhibitors of thrombin, a key serine protease in the blood coagulation cascade. Chromogenic substrates such as N-P-Tosyl-Gly-Pro-Arg p-nitroanilide and Carbobenzoxyglycyl-prolyl-arginine-4-nitroanilide are routinely used to measure thrombin activity. ontosight.aiapexbt.com The cleavage of these substrates by thrombin releases a chromophore, allowing for the quantification of its enzymatic activity. The tripeptide Glycyl-prolyl-arginine (Gly-Pro-Arg) itself has been identified as an inhibitor of thrombin, contributing to the reduction of blood clot formation. ontosight.ai

Furthermore, synthetic compounds incorporating the prolylarginine motif have been developed as potent thrombin inhibitors. For example, D-alpha-Hydroxyacyl-prolyl-arginals were designed as stable, orally active analogs of the thrombin inhibitor D-Phe-Pro-Arg-H. nih.gov Another example is Phenylalanyl-prolyl-arginine-chloromethyl ketone (PPACK), a synthetic, irreversible inhibitor of thrombin. pubcompare.aiahajournals.org These inhibitors are valuable tools for studying the role of thrombin in both physiological and pathological processes.

Urokinase-Type Plasminogen Activator Interactions

Urokinase-type plasminogen activator (uPA) is a serine protease that, like tPA, activates plasminogen to plasmin. cellapplications.com The substrate specificity of uPA has been investigated using various synthetic substrates. Studies have shown that uPA can hydrolyze substrates containing the prolylarginine sequence, such as H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide (S-2288) and pyro-glutamyl-glycyl-L-arginine-p-nitroanilide (S-2444). nih.govcoachrom.com However, compared to tPA, uPA displays a lower preference for arginyl bonds over lysyl bonds, suggesting it is a less specific protease. nih.gov This broader specificity may indicate that uPA has functions beyond plasminogen activation that involve the cleavage of lysyl bonds. nih.gov

Basic Arginine Esterase Substrate Profile

A basic arginine esterase purified from human seminal plasma has been shown to effectively hydrolyze synthetic substrates containing the prolylarginine sequence. nih.govtandfonline.comtandfonline.com Among the tested substrates, N-alpha-tosyl-glycyl-L-prolyl-arginine-p-nitroanilide (Tos-Gly-Pro-Arg-pNA) and N-alpha-tert-butyloxycarbonyl-L-leucyl-L-prolyl-L-arginine-p-nitroanilide were identified as the most favorable substrates for this enzyme. nih.govtandfonline.comtandfonline.com The enzyme demonstrates a clear preference for arginine substrates over lysine (B10760008) substrates. tandfonline.com The enzymatic properties of this basic arginine esterase distinguish it from other proteases found in human semen, such as tissue kallikrein, acrosin, and seminin. nih.govtandfonline.com

Characterization with Other Proteases (e.g., trypsin-like enzymes)

The prolylarginine motif is also recognized by other proteases, including trypsin-like enzymes. For instance, a kallikrein-like serine protease found in prostatic fluid, identified as prostate-specific antigen, can hydrolyze pyro-glutamyl-prolyl-arginine-p-nitroanilide, although it is considered a poor substrate. jci.org In another study, two trypsin-like enzymes, spermosin and acrosin, were purified from the spermatozoa of the ascidian Halocynthia roretzi. nih.gov Spermosin exhibited a very narrow substrate specificity, hydrolyzing only t-butyloxycarbonyl-valyl-prolyl-arginine 4-methylcoumaryl-7-amide among several tested substrates. nih.gov This highlights the diverse specificities of trypsin-like enzymes towards prolylarginine-containing peptides.

Inhibitory Mechanisms of Prolylarginine-Containing Compounds on Proteases

Compounds containing the prolylarginine sequence can act as inhibitors of various proteases through different mechanisms. These inhibitors are often designed as substrate analogs that bind to the active site of the enzyme, blocking its catalytic activity.

For example, peptide aldehydes containing prolylarginine, such as BOC-DPhe-Pro-Arg-H, have been shown to inhibit serine-thiol proteases. nih.gov These compounds act as competitive inhibitors, binding to the active site of the enzyme. Similarly, Phenylalanyl-prolyl-arginine-chloromethyl ketone (PPACK) is an irreversible inhibitor of thrombin that works by forming a covalent bond with the active site serine residue. pubcompare.aiahajournals.org

The development of protease inhibitors is an active area of research, with applications in treating a wide range of diseases, including viral infections and cancer. wikipedia.orgmdpi.com The specificity of these inhibitors is crucial to minimize off-target effects. Prolylarginine-containing compounds provide a valuable scaffold for designing potent and selective protease inhibitors. The inhibitory mechanism often involves the prolylarginine moiety mimicking the natural substrate and binding to the enzyme's active site, thereby preventing the cleavage of the actual substrate. This competitive inhibition is a common strategy in the design of many protease inhibitors.

| Enzyme | Substrate/Inhibitor | Type | Research Finding |

| Plasmin | N-P-Tosyl-Gly-Pro-Arg p-nitroanilide | Substrate | Chromogenic substrate for quantifying plasmin activity. |

| Tissue Plasminogen Activator (tPA) | D-Ile-Pro-Arg-AMC | Substrate | Fluorogenic substrate for measuring tPA activity. echelon-inc.com |

| Thrombin | N-P-Tosyl-Gly-Pro-Arg p-nitroanilide | Substrate | Chromogenic substrate for thrombin activity assays. apexbt.com |

| Thrombin | Glycyl-prolyl-arginine (Gly-Pro-Arg) | Inhibitor | Inhibits thrombin activity and reduces blood clot formation. ontosight.ai |

| Thrombin | D-alpha-Hydroxyacyl-prolyl-arginals | Inhibitor | Orally active, stable analogs of thrombin inhibitors. nih.gov |

| Thrombin | Phenylalanyl-prolyl-arginine-chloromethyl ketone (PPACK) | Inhibitor | Irreversible inhibitor of thrombin. pubcompare.aiahajournals.org |

| Urokinase-Type Plasminogen Activator (uPA) | H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide | Substrate | Hydrolyzed by uPA, but with lower preference than tPA. nih.gov |

| Basic Arginine Esterase | N-alpha-tosyl-glycyl-L-prolyl-arginine-p-nitroanilide | Substrate | One of the best substrates for this enzyme. nih.govtandfonline.comtandfonline.com |

| Spermosin (Trypsin-like) | t-butyloxycarbonyl-valyl-prolyl-arginine 4-methylcoumaryl-7-amide | Substrate | Highly specific substrate for spermosin. nih.gov |

| Serine-thiol proteases | BOC-DPhe-Pro-Arg-H | Inhibitor | Peptide aldehyde that inhibits protease activity. nih.gov |

Calpain Family Inhibition Studies

Calpains are a family of calcium-dependent cysteine proteases involved in numerous cellular processes, such as cell motility, proliferation, and apoptosis. wikipedia.org Dysregulation of calpain activity is linked to various diseases, making calpain inhibitors valuable tools for research and potential therapeutics. wikipedia.org

One notable inhibitor is Phenylalanyl-prolyl-arginine nitrile, a small molecule compound that targets the calpain family. Its inhibitory action provides a method for investigating the biological functions of calpains and their role in pathological conditions like neurodegenerative disorders and cancer. Research has demonstrated that calpain inhibitors can reduce tissue damage in experimental models of stroke and spinal cord injury.

Calpain activity is endogenously regulated by its natural inhibitor, calpastatin. nih.gov Synthetic inhibitors often target the enzyme's active site. For instance, a peptide derived from calpastatin has been shown to inhibit calpain with a 50% inhibitory concentration (IC₅₀) of approximately 100 nM. nih.gov

Table 1: Calpain Inhibition Data

| Inhibitor | Target Enzyme | Inhibition Constant | Reference |

|---|---|---|---|

| Calpastatin-derived peptide | Calpain-1 | IC₅₀ ≈ 100 nM | nih.gov |

| Calpain Inhibitor I (ALLN) | m-Calpain | - | frontiersin.org |

| Phenylalanyl-prolyl-arginine nitrile | Calpain Family | Inhibitor |

Mechanisms of Thrombin Inhibition

Thrombin is a critical serine protease in the blood coagulation cascade, and its inhibition is a major focus of anticoagulant therapy. Peptides containing the prolylarginine sequence have been instrumental in developing potent thrombin inhibitors.

A prominent example is H-D-Phe-Pro-Arg-chloromethylketone (PPACK) , a synthetic, irreversible inhibitor of thrombin. cymitquimica.cominnov-research.com Its mechanism involves the chloromethylketone group forming a covalent bond with the active site of thrombin, specifically with the catalytic triad (B1167595) residues. cymitquimica.com This leads to a highly potent and specific inhibition, with one mole of PPACK inhibiting one mole of human thrombin. innov-research.com Kinetic studies have determined its inhibition constant (Ki) to be exceptionally low, indicating a very high affinity for thrombin. cymitquimica.comnih.gov

Another peptide, Arg-Pro-Pro-Gly-Phe (RPPGF) , demonstrates a bifunctional mechanism. It competitively inhibits the active site of alpha-thrombin and also binds to the Protease-Activated Receptor 1 (PAR1), preventing thrombin from cleaving and activating the receptor. nih.gov

The table below summarizes the inhibitory constants for several prolylarginine-related compounds against thrombin.

Table 2: Thrombin Inhibition by Prolylarginine Derivatives

| Inhibitor | Mechanism | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| H-D-Phe-Pro-Arg-chloromethylketone (PPACK) | Irreversible, covalent | 0.24 nM | cymitquimica.com |

| H-D-Phe-Pro-Arg-chloromethylketone (PPACK) | Irreversible | (2.4 +/- 1.3) x 10⁻⁸ M | nih.gov |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | Competitive | 1.75 +/- 0.03 mM | nih.gov |

| Argatroban | Direct, Competitive | 3.2 nM | plos.org |

| Dabigatran | Direct, Competitive | 4.5 nM | plos.org |

Prolyl Oligopeptidase (POP) Modulation and Related Peptidases

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. biorxiv.orguantwerpen.beresearchgate.netnih.gov This enzyme is implicated in various physiological processes, including the modulation of neuropeptide levels, and has become a target for treating neurodegenerative and cognitive disorders. nih.govresearchgate.netnih.gov

POP belongs to the S9A family of serine proteases. biorxiv.org Its unique structure, with the active site at the interface of a catalytic domain and a β-propeller domain, allows it to accommodate the rigid structure of proline. uantwerpen.be While it preferentially cleaves after proline, it can also accept other residues like alanine (B10760859) and serine at the P1 position, though with much lower efficiency. uantwerpen.be

Research into POP has also led to the study of related enzymes with similar specificities, such as Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein α (FAP). nih.govportlandpress.com Comparative studies have been conducted to identify selective substrates and inhibitors for these enzymes, which is crucial for developing specific therapeutic agents. nih.gov For example, while both POP and FAP are post-proline cleaving enzymes, they show different preferences for residues at other positions, allowing for the design of selective probes. nih.gov

Enzyme Kinetics and Characterization of Prolylarginine-Related Reactions

The interaction between an enzyme and its substrate can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). ucl.ac.uklibretexts.orginspiraadvantage.comualberta.ca The Km value is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. libretexts.org

Chromogenic substrates containing a prolylarginine sequence linked to a reporter molecule like p-nitroaniline (pNA) are widely used to study the kinetics of serine proteases. When the enzyme cleaves the peptide bond, the pNA is released, causing a color change that can be measured spectrophotometrically to determine the reaction rate.

Studies have characterized the kinetic parameters for various prolylarginine-based substrates with different enzymes. For example, H-D-Isoleucyl-L-prolyl-L-arginine-p-nitroanilide has been used to study the activity of tissue plasminogen activator (TPA) and urokinase. researchgate.net Similarly, the kinetics of X-prolyl-dipeptidyl aminopeptidase (B13392206) (PepX) have been analyzed using tripeptide substrates with the structure Xxx-Pro-Yyy, revealing how different amino acids at the P2 and P1' positions affect the enzyme's efficiency. researchgate.net

Table 3: Kinetic Parameters of Prolylarginine-Containing Substrates

| Substrate | Enzyme | Km (mM) | Vmax (nkat/mL) | Reference |

|---|---|---|---|---|

| H-D-Isoleucyl-L-prolyl-L-arginine-pNA (S-2288) | Tissue Plasminogen Activator (TPA) | 0.83 | - | researchgate.net |

| H-D-Isoleucyl-L-prolyl-L-arginine-pNA (S-2288) | High Molecular Weight Urokinase (H-UK) | 0.29 | - | researchgate.net |

| H-D-Isoleucyl-L-prolyl-L-arginine-pNA (S-2288) | Low Molecular Weight Urokinase (L-UK) | 0.28 | - | researchgate.net |

| Ala-Pro-pNA | X-prolyl-dipeptidyl aminopeptidase (PepX) | 1.53 | 2.61 | researchgate.net |

| Ser-Pro-Ala | X-prolyl-dipeptidyl aminopeptidase (PepX) | 0.54 | 4.76 | researchgate.net |

| Lys-Pro-pNA | Dipeptidyl Peptidase II (DPPII) | - | - | portlandpress.com |

Prolylarginine in Systems Biology and Omics Research

Metabolomics Profiling and Discovery of Prolylarginine as a Biomarker

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has been instrumental in identifying prolylarginine in various biological samples and suggesting its potential as a biomarker. researchgate.netfrontiersin.orgnih.gov This approach provides a snapshot of the phenotype and the biochemical activity of an organism under different conditions. frontiersin.orgnih.gov

Metabolomic studies have detected prolylarginine in a variety of human samples, including feces and urine. researchgate.netnih.govbiorxiv.org For instance, untargeted fecal metabolomic analyses have identified prolylarginine as part of the shared human fecal metabolome across different populations. nih.govbiorxiv.org In one study, prolylarginine was identified among the differential metabolites in fecal samples, highlighting its potential relevance in studies comparing different populations or dietary habits. nih.gov

The discovery of prolylarginine as a potential biomarker has been noted in studies investigating the health effects of environmental exposures. For example, a study on the impact of short-term exposure to particulate matter (PM) in a subway environment found that prolylarginine, along with other metabolites, was associated with changes in cardiovascular risk indicators. researchgate.netresearchgate.net Specifically, prolylarginine and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) were observed to have opposing roles in relation to heart rate variability and heart rate in males. researchgate.netresearchgate.net This suggests that prolylarginine could serve as a biomarker for cardiovascular stress induced by environmental pollutants.

The process of biomarker discovery using metabolomics typically involves several stages, from initial identification in a discovery cohort to validation in larger patient groups. nih.govfrontiersin.org Although prolylarginine has been identified in these initial discovery phases, further validation is required to establish it as a reliable clinical biomarker. nih.gov

Table 1: Selected Metabolomics Studies Identifying Prolylarginine

| Study Focus | Sample Type | Key Finding Regarding Prolylarginine |

| Untargeted Fecal Metabolomics | Feces | Identified as a shared metabolite in the human fecal metabolome. nih.govbiorxiv.org |

| Environmental Exposure (Particulate Matter) | Urine | Associated with cardiovascular risk indicators, showing an opposing role to 8-OHdG on heart rate variability and heart rate in males. researchgate.netresearchgate.net |

| Trauma Patient Analysis | Plasma | Included in metabolomics analysis of trauma patients, contributing to the understanding of molecular patterns following injury. biorxiv.orgbiorxiv.org |

Proteomics and Peptidomics Approaches to Identify Prolylarginine-Containing Sequences

Proteomics and peptidomics, the large-scale study of proteins and peptides, respectively, are crucial for identifying and characterizing prolylarginine-containing sequences in biological systems. creative-proteomics.comresearchgate.net These fields bridge the gap between genomics and metabolomics by providing insights into the functional molecules of the cell. creative-proteomics.com

Peptidomics systematically analyzes endogenous peptides in biological samples, which can include signaling molecules and fragments from protein degradation. creative-proteomics.com This is particularly relevant for prolylarginine, which can exist as a dipeptide or as part of a larger peptide sequence. Mass spectrometry-based techniques are the cornerstone of modern proteomics and peptidomics, enabling the identification and sequencing of peptides. biognosys.comwikipedia.orgepfl.ch

The identification of prolylarginine-containing peptides relies on methods like tandem mass spectrometry (MS/MS). researchgate.netnih.gov In this process, proteins are typically digested into smaller peptides, which are then separated and analyzed. biognosys.com The resulting mass spectra provide information about the amino acid sequence of the peptides. biognosys.comwikipedia.org

Databases and specialized software are then used to match the experimental spectra to known protein sequences, allowing for the identification of the proteins from which the peptides originated. thermofisher.com The discovery of a novel Pro-Arg motif recognized by WW domains highlights the importance of identifying specific peptide sequences. nih.gov This motif is involved in protein-protein interactions, suggesting that prolylarginine-containing sequences can play a role in cellular signaling. nih.gov

Peptidomic analysis has been applied in various research areas, including cancer research, to discover novel peptides that may have functional roles. nih.gov For instance, a study on hepatocellular carcinoma used peptidomics to identify differentially expressed peptides, leading to the discovery of a novel peptide that promotes cell proliferation. nih.gov While this particular study did not specifically report on prolylarginine, it demonstrates the power of the approach to identify functionally important peptides.

Table 2: Techniques for Identifying Prolylarginine-Containing Sequences

| Technique | Description | Relevance to Prolylarginine |

| Mass Spectrometry (MS) | A technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used to identify and sequence peptides. biognosys.comepfl.ch | Central to identifying prolylarginine as a dipeptide or within a larger peptide in complex biological samples. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple rounds of mass analysis, typically by isolating a peptide ion, fragmenting it, and then analyzing the fragments to determine the amino acid sequence. researchgate.netnih.gov | Enables the sequencing of peptides, which is necessary to confirm the presence of the prolylarginine sequence. |

| Liquid Chromatography (LC) | Used to separate peptides in a complex mixture before they are introduced into the mass spectrometer. nih.gov | Improves the quality of the mass spectrometry data by reducing the complexity of the sample being analyzed at any given time. |

| Edman Degradation | A traditional method for sequencing amino acids from the N-terminus of a peptide. biognosys.comwikipedia.org | While largely replaced by mass spectrometry, it can still be used to characterize the N-terminus of proteins and peptides. wikipedia.org |

Integrative Omics Analyses Involving Prolylarginine Pathways

Integrative omics, a key component of systems biology, combines data from different omics levels—such as genomics, transcriptomics, proteomics, and metabolomics—to build a more complete picture of biological systems. isbscience.orgdelta4.ai This approach is essential for understanding the complex roles of molecules like prolylarginine, as it allows researchers to connect changes in metabolite levels with alterations in gene expression, protein abundance, and cellular pathways. wikipedia.org

By integrating metabolomics data that shows changes in prolylarginine levels with proteomics or peptidomics data, researchers can identify the proteins and peptides that may be the source of or be influenced by this dipeptide. For example, a "trans-omics" analysis of trauma patients integrated proteomics and metabolomics data to identify molecularly-defined clinical trajectories. biorxiv.orgbiorxiv.org While this study listed prolylarginine in its metabolomics data, the full integration with proteomics data can reveal how changes in this dipeptide relate to the broader protein response to injury. biorxiv.orgbiorxiv.org

Integrative approaches can also help to elucidate the pathways in which prolylarginine is involved. For example, if metabolomics data shows an increase in prolylarginine, and proteomics data shows changes in the abundance of enzymes involved in arginine and proline metabolism, this would suggest a link between these pathways and the production of the dipeptide.

Furthermore, multi-omics data can be used to build predictive models of cellular behavior. ntnu.edumpg.de These models can simulate how perturbations in the system, such as a disease state or exposure to a toxin, affect various molecular components, including prolylarginine. This can lead to new insights into disease mechanisms and potential therapeutic targets. patsnap.commdpi.com

Advanced Research Methodologies and Analytical Techniques for Prolylarginine

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Detection

Spectrophotometric and fluorometric assays are fundamental techniques for studying enzyme kinetics and for the detection of molecules like prolylarginine, often through the use of chromogenic or fluorogenic substrates. These assays rely on the principle that enzymatic cleavage of a specifically designed substrate releases a molecule that absorbs light at a specific wavelength (spectrophotometry) or emits light upon excitation (fluorometry).

For instance, synthetic peptide derivatives such as N-Carbobenzoxyglycyl-prolyl-argininamide-9-ethylcarbazole (CBZ-Gly-Pro-Arg-AEC) serve as chromogenic substrates. ontosight.ai When an enzyme like thrombin cleaves the peptide bond between arginine and the 9-ethylcarbazole (B1664220) group, the released 9-ethylcarbazole can be quantitatively measured, providing an assessment of the enzyme's activity. ontosight.ai Similarly, N-P-Tosyl-Gly-Pro-Arg p-nitroanilide acetate (B1210297) salt is another chromogenic substrate used to assay serine proteases like thrombin and plasmin. The enzymatic hydrolysis of this substrate releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at a wavelength of 405 nm. The rate of change in absorbance is directly proportional to the enzyme's activity.

These assays are crucial in various research and clinical contexts, such as diagnosing coagulopathies and monitoring anticoagulant therapy. ontosight.ai They are also employed in fundamental research to understand the interactions between proteases and their substrates, contributing to insights into biological pathways like blood coagulation. The sensitivity of these methods allows for the detection of enzyme activity with high precision.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, making it indispensable for the characterization and quantification of peptides like prolylarginine. When coupled with liquid chromatography (LC), LC-MS enables the separation of complex mixtures followed by the sensitive detection and identification of individual components. github.io

For the characterization of prolylarginine, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in confirming the elemental composition of the molecule. researchgate.netjmbfs.org Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions. nih.govnih.gov

Quantitative analysis of prolylarginine can be achieved through several MS-based approaches. Label-free quantification (LFQ) methods compare the ion intensities or spectral counts of the peptide across different samples to determine relative abundance. github.io For absolute quantification, stable isotope-labeled internal standards are often employed. This involves adding a known amount of an isotopically heavier version of prolylarginine to the sample, allowing for accurate quantification by comparing the signal intensities of the native and labeled peptides. Multiple reaction monitoring (MRM) is a targeted MS technique that offers high sensitivity and specificity for quantifying specific peptides in complex biological matrices by monitoring specific precursor-to-product ion transitions. nih.govumich.edu

These mass spectrometry-based methods have been successfully applied to identify and quantify prolylarginine in various biological samples, including fermented foods and cellular extracts. researchgate.netjmbfs.orgnih.govnih.gov

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, FPLC)

Chromatographic techniques are central to the purification and analysis of prolylarginine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the separation, identification, and quantification of prolylarginine. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is a common mode where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govnih.gov Peptides are separated based on their hydrophobicity. In the analysis of prolylarginine, HPLC is often coupled with a mass spectrometer (LC-MS) for highly sensitive and specific detection. nih.gov Different HPLC conditions, such as the choice of column, mobile phase composition, and gradient elution, are optimized to achieve the best separation of prolylarginine from other components in the sample. nih.govnih.govmdpi.com

Fast Protein Liquid Chromatography (FPLC) is a technique often used for the preparative purification of proteins and peptides from biological extracts. google.comwikipedia.org FPLC systems operate at lower pressures than HPLC and use biocompatible buffers, which helps to preserve the biological activity of the molecules being purified. wikipedia.org Common FPLC techniques include ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography. wikipedia.org For instance, an engineered phosphoenolpyruvate (B93156) carboxylase was partially purified using FPLC with a size-exclusion column. google.com

The choice between HPLC and FPLC depends on the specific application. HPLC is often favored for analytical purposes due to its high resolution, while FPLC is a powerful tool for purifying larger quantities of peptides like prolylarginine for further biological studies. springernature.com

| Parameter | High-Performance Liquid Chromatography (HPLC) | Fast Protein Liquid Chromatography (FPLC) |

|---|---|---|

| Primary Application | Analytical separation, quantification, and purification. nih.govmdpi.com | Preparative purification of biomolecules. google.comwikipedia.org |

| Operating Pressure | High (up to 400 bar). springernature.com | Low to medium. wikipedia.org |

| Stationary Phase | Typically silica-based particles with small diameters (e.g., C18). nih.govnih.gov | Soft, porous gel matrices (e.g., agarose, dextran). wikipedia.org |

| Mobile Phase | Often uses organic solvents. springernature.com | Aqueous, biocompatible buffers. wikipedia.org |

| Resolution | High. springernature.com | Generally lower than HPLC but sufficient for protein purification. |

| Sample Loading | Typically analytical to semi-preparative scale. | Can be scaled up for large-scale purification. wikipedia.org |

In vitro Experimental Models for Biological Activity Assessment (e.g., cell-based assays, enzyme assays)

In vitro experimental models are essential for evaluating the biological activity of prolylarginine in a controlled laboratory setting. These models include cell-based assays and enzyme assays, which provide insights into the potential physiological effects of the dipeptide.

Enzyme assays are used to determine the effect of prolylarginine on the activity of specific enzymes. These assays often utilize chromogenic or fluorogenic substrates that produce a measurable signal upon enzymatic cleavage. ontosight.ai For example, the inhibitory effect of prolylarginine or its derivatives on proteases like thrombin can be assessed by measuring the reduction in the rate of substrate hydrolysis. nih.gov Such assays are critical for identifying potential enzyme inhibitors and understanding their mechanism of action. google.com

Cell-based assays investigate the effects of prolylarginine on living cells. These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, and the activation or inhibition of specific signaling pathways. For instance, the bioactivity of peptides can be assessed by observing their effects on cell cultures. mdpi.com In the context of bitter taste receptors, cell-based assays are used to screen for agonists and antagonists. researchgate.net These assays often involve measuring changes in intracellular signaling molecules, such as calcium ions or cyclic AMP, in response to the compound of interest. researchgate.net

The data obtained from these in vitro models are crucial for the initial screening and characterization of the biological properties of prolylarginine before proceeding to more complex in vivo studies.

In silico Approaches and Computational Chemistry in Prolylarginine Research

In silico methods, which involve computer simulations and computational chemistry, have become increasingly important in peptide research. These approaches complement experimental techniques by providing detailed insights into the molecular properties and interactions of compounds like prolylarginine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.commdpi.com In the context of prolylarginine research, QSAR models can be developed to predict the biological activity of related peptides based on their structural features.

The process of QSAR modeling involves several steps:

Data Collection : A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. youtube.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, electronic, and 3D descriptors. youtube.com

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously evaluated using various statistical metrics. youtube.com

QSAR models can be valuable for identifying key structural features that contribute to the biological activity of prolylarginine-containing peptides and for designing new peptides with enhanced or specific activities. google.comgoogle.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., prolylarginine) when bound to a second molecule (the receptor or target, typically a protein). researchgate.netoup.comgoogle.com The goal of molecular docking is to identify the most stable binding mode and to estimate the binding affinity between the ligand and its target. mdpi.com This information is crucial for understanding the mechanism of action of prolylarginine at a molecular level. For example, molecular docking studies have been used to investigate the interaction of peptides with enzyme active sites. oup.commdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. livecomsjournal.orgresearchgate.net MD simulations can be used to study the conformational changes of prolylarginine and its target protein upon binding, as well as to calculate binding free energies. livecomsjournal.org These simulations offer a more detailed and dynamic understanding of ligand-target interactions compared to the static picture provided by molecular docking. youtube.com

Together, molecular docking and MD simulations are powerful tools for elucidating the structural basis of prolylarginine's biological activity and for guiding the design of novel peptide-based therapeutics.

| Methodology | Principle | Application in Prolylarginine Research |

|---|---|---|

| QSAR Modeling | Correlates chemical structure with biological activity using mathematical models. mdpi.com | Predicting the activity of prolylarginine derivatives and identifying key structural features for activity. google.comgoogle.com |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. researchgate.netoup.com | Investigating the binding mode of prolylarginine to its biological targets. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of molecular systems. livecomsjournal.org | Studying the conformational dynamics and stability of the prolylarginine-target complex. researchgate.net |

Future Directions and Emerging Research Avenues for Prolylarginine

Elucidation of Undiscovered Biological Functions and Pathways

While prolylarginine is known as a metabolic intermediate, its potential as a signaling molecule with specific biological activities is an exciting area of future research. researchgate.netnih.gov Preliminary findings have linked this dipeptide to several key biological contexts, hinting at undiscovered functions and pathways that warrant further investigation.

One of the earliest indications of prolylarginine's biological relevance comes from studies on the immunomodulatory tetrapeptide tuftsin (B1682037) (Threonyl-Lysyl-Prolyl-Arginine). Research has shown that the prolyl-arginine moiety is crucial for tuftsin's ability to stimulate macrophage-dependent immune responses. pnas.orgresearchgate.net This suggests that prolylarginine itself could have immunomodulatory properties, potentially acting as a signaling molecule in the immune system. Future studies could explore its direct effects on various immune cells, its role in inflammatory processes, and its potential involvement in autoimmune diseases or cancer immunology.

In the field of neurobiology, the poly-prolyl-arginine repeats associated with the C9ORF72 gene have been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). neurology.org Additionally, metabolomics studies have shown altered levels of prolylarginine in animal models of depression induced by early-life stress, suggesting a role in synaptic plasticity. researchgate.net These findings open up the possibility that prolylarginine could be a biomarker or even a therapeutic target in neurological and psychiatric disorders. google.com Further research is needed to understand its specific mechanisms of action within the central nervous system.

Metabolomics studies have also detected prolylarginine in various other contexts, including in the gut microbiome and in different types of cancer. biorxiv.orgfrontiersin.orgbiorxiv.org For instance, its presence has been noted in the intestinal mucus of Bactrian camels, hinting at a role in gut health and immunity. frontiersin.org The identification of prolylarginine in diverse biological systems underscores the need for dedicated research to uncover its specific functions and the signaling pathways through which it exerts its effects.

Development of Novel Prolylarginine-Based Research Tools and Probes

To fully elucidate the biological roles of prolylarginine, the development of specific research tools and chemical probes is essential. These tools would enable researchers to track the molecule's localization, quantify its levels accurately, and identify its interacting partners within a complex biological system.

A key area for development is the synthesis of fluorescently labeled prolylarginine analogues. revvity.comresearchgate.net By attaching a fluorescent tag, researchers could visualize the uptake, distribution, and subcellular localization of prolylarginine in living cells and tissues. This would provide valuable insights into its transport mechanisms and sites of action. The design of such probes would need to carefully consider the attachment point of the fluorophore to ensure that the biological activity of the dipeptide is not compromised. semanticscholar.org

Another powerful approach would be the creation of activity-based probes (ABPs). ABPs are designed to covalently bind to their target enzymes or receptors in an activity-dependent manner, allowing for the specific identification and characterization of these interacting proteins. nih.gov A prolylarginine-based ABP could be designed with a reactive "warhead" that would form a stable bond with its cellular targets. This would be instrumental in identifying the enzymes that metabolize prolylarginine or the receptors through which it may exert its signaling functions.

Furthermore, the development of highly specific antibodies against prolylarginine would be invaluable for its detection and quantification in biological samples using techniques like ELISA and immunohistochemistry. The generation of monoclonal antibodies that can distinguish prolylarginine from other small peptides would represent a significant advancement.

Finally, the synthesis of prolylarginine derivatives with modified properties could also serve as valuable research tools. For instance, creating non-hydrolyzable analogues could help to study the effects of sustained prolylarginine signaling, while photoaffinity probes could be used to trap and identify binding partners upon light activation.

Integration with Multi-Omics Data for Comprehensive Systems-Level Understanding

A comprehensive understanding of prolylarginine's role in health and disease will require its integration into a systems biology framework. nih.govdenbi.de This involves combining data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the molecular networks in which prolylarginine participates. nih.govembl.orgmdpi.comresearchgate.net

Metabolomics studies have already begun to place prolylarginine within a broader biological context. For example, its detection in studies of gastric cancer and in trauma patients suggests its potential as a biomarker. researchgate.net By integrating these metabolomic findings with transcriptomic and proteomic data from the same samples, researchers can start to build correlational networks. nih.govresearchgate.net For instance, an increase in prolylarginine levels might be correlated with the upregulation of specific genes or proteins involved in a particular pathway.

This multi-omics approach can help to generate hypotheses about the function of prolylarginine. nih.gov If elevated prolylarginine is consistently associated with changes in the expression of inflammatory genes, it would strengthen the case for its role in inflammation. frontiersin.org Similarly, correlating prolylarginine levels with proteomic data could help to identify the enzymes responsible for its synthesis and degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。